molecular formula C17H24ClNO4 B14904902 tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate

tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate

Cat. No.: B14904902
M. Wt: 341.8 g/mol
InChI Key: VSZMMSCSLKSGIH-LSDHHAIUSA-N
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Description

tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl group, a 4-chlorobenzyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.

    Addition of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be added through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the intermediate compound with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of morpholine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,5S)-5-(4-fluorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl (2R,5S)-5-(4-methylbenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl (2R,5S)-5-(4-bromobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate

Uniqueness

tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

Molecular Formula

C17H24ClNO4

Molecular Weight

341.8 g/mol

IUPAC Name

tert-butyl (2R,5S)-5-[(4-chlorophenyl)methyl]-2-(hydroxymethyl)morpholine-4-carboxylate

InChI

InChI=1S/C17H24ClNO4/c1-17(2,3)23-16(21)19-9-15(10-20)22-11-14(19)8-12-4-6-13(18)7-5-12/h4-7,14-15,20H,8-11H2,1-3H3/t14-,15+/m0/s1

InChI Key

VSZMMSCSLKSGIH-LSDHHAIUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](OC[C@@H]1CC2=CC=C(C=C2)Cl)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC1CC2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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